molecular formula C13H19NO2 B7867153 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Cat. No.: B7867153
M. Wt: 221.29 g/mol
InChI Key: LBZLINTVNISAPP-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxyl group and a methoxyphenyl group attached to the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine typically involves multiple steps, starting with the reaction of 3-methoxyphenylacetonitrile with methylamine to form an intermediate piperidine derivative. This intermediate is then hydroxylated to introduce the hydroxyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, to form various derivatives.

  • Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like chromium(VI) oxide or potassium permanganate.

  • Reduction reactions may employ hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation can yield 4-(3-methoxyphenyl)-1-methylpiperidin-4-one.

  • Reduction can produce this compound derivatives with reduced nitrogen functionality.

  • Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of various diseases, including neurological disorders and chronic pain.

Industry: In the industrial sector, the compound is utilized in the manufacture of various chemical products. Its unique structure makes it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the derivative and its intended application.

Comparison with Similar Compounds

  • Piperidine

  • 3-Methoxyphenylpiperidine

  • 4-Hydroxy-1-methylpiperidine

Uniqueness: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is unique due to the presence of both hydroxyl and methoxy groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct advantages in synthesis and application compared to similar compounds.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZLINTVNISAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 159 ml. of n-butyl lithium in 100 ml. of hexane containing 47.7 g. of 3-methoxybromobenzene was stirred at -25° C. for twenty minutes and then was warmed to room temperature at which temperature it was stirred for one hour, thus providing 3-methoxyphenyllithium. The reaction mixture was chilled to 10° C. and stirred while a solution of 50 g. of 1-methyl-4-piperidone in 100 ml. of diethyl ether was added in dropwise fashion over a thirty minute period. Following the completion of the addition, the reaction mixture was stirred for two additional hours, and was then mixed with 50 ml. of saturated aqueous sodium chloride solution. The aqueous solution was extracted several times with diethyl ether, and the ethereal extracts were combined and concentrated to dryness to provide 38 g. of 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine formed in the above reaction.
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Synthesis routes and methods II

Procedure details

A suitable dry reaction vessel having a mechanical stirrer, low temperature thermometer and addition funnel was charged with 250 g (1.34 mol) of m-bromoanisole (Aldrich Chemical Company, Milwaukee, Wis.) in 675 ml of dry tetrahydrofuran and the solution was cooled under nitrogen to -50° C. to -55° C. in a dry ice/acetone bath. A solution of 1357 ml. of sec.-butyllithium in cyclohexane (1.71 mol) was added dropwise to the reaction mixture at such a rate so that the temperature did not rise above -50° C. The resulting white suspension was stirred at -50° C. for 1 hour followed by the addition of 174.2 g (1.54 mol) of 1-methyl-4-piperidone (Aldrich Chemical Company) in 440 ml of dry tetrahydrofuran so as to maintain the reaction temperature below -40° C. When the addition was complete the temperature was allowed to rise to approximately -20° C. over approximately 11/2 hours and then to room temperature over a 1 hour period. Residual sec.-butyllithium was quenched by the addition of 350 ml of saturated sodium chloride solution followed by the addition of 525 ml of water. The aqueous phase was separated and extracted twice with 350 ml portions of methylene chloride. The combined organic extracts were extracted in two portions, each with 1250 ml of 1N hydrochloric acid. The separated aqueous extracts were made basic (pH=10) with 28 percent ammonium hydroxide and extracted 3 times with 350 ml portions of methylene chloride. The organic phase was dried over anhydrous sodium sulfate and the solvent was evaporated in vacuo. The residue was slurried in 1000 ml of hot hexane and the slurry was cooled and filtered. The isolated crystalline product was dried in a vacuum oven to provide 225.6 g of 98% pure product.
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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